N-n-Propyl-N-formylhydrazine

Description

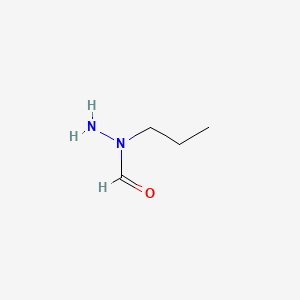

Structure

3D Structure

Properties

CAS No. |

77337-54-3 |

|---|---|

Molecular Formula |

C4H10N2O |

Molecular Weight |

102.14 g/mol |

IUPAC Name |

N-amino-N-propylformamide |

InChI |

InChI=1S/C4H10N2O/c1-2-3-6(5)4-7/h4H,2-3,5H2,1H3 |

InChI Key |

JNTNNUXPPZAEFD-UHFFFAOYSA-N |

SMILES |

CCCN(C=O)N |

Canonical SMILES |

CCCN(C=O)N |

Other CAS No. |

77337-54-3 |

Synonyms |

N-n-propyl-N-formylhydrazine NPFH |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Pathways for N N Propyl N Formylhydrazine

Established Synthetic Routes

The established methods for preparing N-n-Propyl-N-formylhydrazine generally involve the sequential addition of the n-propyl and formyl groups. The order in which these groups are added can significantly impact the reaction's outcome.

A primary and well-established method for synthesizing this compound is through a two-step process that can be initiated with either formylation or alkylation.

One common pathway begins with the formylation of hydrazine (B178648) to produce N-formylhydrazine. This can be achieved using formic acid or other formylating agents. ontosight.ai The subsequent step involves the alkylation of the N-formylhydrazine with an n-propyl halide, such as n-propyl bromide or n-propyl iodide, to introduce the n-propyl group.

Alternatively, the synthesis can commence with the alkylation of hydrazine to form n-propylhydrazine, which is then formylated. ontosight.ai This approach requires careful management of the initial alkylation step to prevent over-alkylation and the formation of di- and tri-substituted hydrazines. The subsequent formylation of the isolated n-propylhydrazine then yields the desired this compound. The choice between these synthetic sequences is often dictated by the availability of starting materials and the desired level of control over the reaction.

To maximize the yield and purity of this compound, careful optimization of reaction conditions is essential. Key parameters that are frequently adjusted include the choice of solvent, reaction temperature, and the base used to facilitate the reaction. For instance, polar aprotic solvents like dimethylformamide (DMF) can be beneficial as they enhance the homogeneity and kinetics of the reaction.

The selection of the formylating agent is also a critical consideration. While formic acid is a common choice, more reactive derivatives such as ethyl formate (B1220265) or formyl chloride can be employed to achieve formylation under milder conditions. ontosight.ai The reaction temperature must be carefully controlled, often between 60-80°C, to minimize side reactions like hydrolysis or over-formylation.

Nucleophilic Acylation and Alkylation Strategies

Catalytic Approaches in Formylhydrazine (B46547) Synthesis

Catalytic methods provide a more efficient and environmentally friendly alternative to traditional synthetic routes. Catalysts can increase reaction rates, improve selectivity, and enable the use of milder reaction conditions.

Boric acid has been identified as a mild and effective catalyst for the N-formylation of amines and hydrazines. google.com In the synthesis of this compound via the formylation of n-propylhydrazine, boric acid can be used to catalyze the reaction between n-propylhydrazine and a formylating agent like formamide (B127407). google.com This catalytic process can often be conducted at moderate temperatures and may not require a solvent, making it a more environmentally benign option. google.com The use of boric acid can significantly increase the formylating power of agents like formamide. google.com

Table 1: Examples of Boric Acid-Catalyzed N-Formylation

| Amine | Formylating Agent | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Various primary and secondary amines | Formamide | Boric Acid | Moderate temperature | N-formyl derivative | High | google.com |

Considerations for Reaction Yield and Chemical Selectivity in Synthesis

Achieving a high yield and excellent chemical selectivity are major goals in the synthesis of this compound. The presence of two nucleophilic nitrogen atoms in the hydrazine starting material presents a challenge in directing the substitution to the desired position.

A primary challenge in the synthesis of this compound is controlling the selectivity to minimize the formation of by-products. During the alkylation of hydrazine, for example, over-alkylation can lead to the formation of N,N'-di-n-propylhydrazine. To counter this, a large excess of hydrazine is often used to favor mono-alkylation.

When formylating n-propylhydrazine, there is a possibility of forming two isomers: this compound and N-n-Propyl-N'-formylhydrazine. The desired product is the N,N-disubstituted isomer. The selectivity of this step can be influenced by steric hindrance and the electronic nature of the reagents. The use of specific catalysts or bulky formylating agents can help to direct the formylation to the intended nitrogen atom.

Furthermore, purification techniques such as distillation or chromatography are often required to separate the final product from unreacted starting materials and any by-products.

Table 2: Common By-products in the Synthesis of this compound

| By-product | Formation Pathway | Mitigation Strategy |

|---|---|---|

| N,N'-di-n-propylhydrazine | Over-alkylation of hydrazine | Use of excess hydrazine |

| N-n-Propyl-N'-formylhydrazine | Non-selective formylation of n-propylhydrazine | Use of sterically hindering formylating agents or specific catalysts |

Biochemical Transformations and Metabolic Pathways of N N Propyl N Formylhydrazine

Enzymatic Conversion Mechanisms

The enzymatic conversion of N-n-Propyl-N-formylhydrazine involves key enzyme systems that are central to the metabolism of a wide array of foreign compounds. These enzymes modify the structure of the hydrazine (B178648), which can lead to either detoxification or, in some cases, metabolic activation to more reactive species.

The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, plays a crucial role in the metabolism of many hydrazines. nih.govucl.ac.ukucl.ac.uk These enzymes catalyze the oxidation of hydrazines, a process that is dependent on NADPH and oxygen. ucl.ac.ukucl.ac.uk The metabolism of hydrazine by CYP enzymes can lead to the formation of reactive intermediates. nih.gov For instance, the metabolism of acetylhydrazine, a metabolite of the drug isoniazid, by CYP isozymes results in a reactive acetyl carbocation. nih.gov

While direct studies on this compound are limited, the general principles of hydrazine metabolism by CYP enzymes are well-established. It is understood that different isozymes of cytochrome P450 can modulate the hepatotoxicity of hydrazine compounds. ucl.ac.uknih.gov For example, pretreatment of rats with inducers of specific CYP isozymes, such as phenobarbital, has been shown to alter the toxic effects of hydrazine. nih.govtandfonline.com This suggests that the specific CYP enzymes involved can significantly influence the metabolic pathway and subsequent biological effects of hydrazine derivatives. ucl.ac.uknih.gov The metabolism catalyzed by cytochrome P450 is a significant contributor to the known hepatotoxicity of hydrazines. nih.gov

Table 1: Factors Influencing Microsomal Hydrazine Metabolism by Cytochrome P450

| Condition/Agent | Effect on Hydrazine Metabolism | Reference |

| Absence of NADPH and Oxygen | Markedly reduced | ucl.ac.ukucl.ac.uk |

| Piperonyl Butoxide (Inhibitor) | Significantly inhibited | ucl.ac.ukucl.ac.uktandfonline.com |

| Metyrapone (Inhibitor) | Significantly inhibited | ucl.ac.ukucl.ac.uk |

| Phenobarbital (Inducer) | Increased metabolism | ucl.ac.ukucl.ac.uktandfonline.com |

N-acetyltransferase 2 (NAT2) is a key enzyme in the Phase II metabolism of drugs and other xenobiotics containing arylamine and hydrazine structures. genecards.orgwikipedia.orgmybiosource.com This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the hydrazine compound, a process known as N-acetylation. wikipedia.org This conjugation reaction is typically a detoxification pathway, rendering the metabolites more water-soluble and facilitating their excretion from the body. wikipedia.org

The activity of NAT2 is subject to genetic polymorphisms, which leads to different acetylation phenotypes in the population, commonly categorized as rapid, intermediate, and slow acetylators. genecards.orgtaylorandfrancis.com Slow acetylators have a reduced capacity to metabolize certain compounds, which can lead to higher plasma levels of the parent drug or its non-acetylated metabolites. nih.govtandfonline.com For example, in the metabolism of isoniazid, slow acetylators are at a higher risk of developing liver injury due to the accumulation of hydrazine and its subsequent oxidation by CYP enzymes. taylorandfrancis.comnih.gov This highlights the interplay between different metabolic pathways. The efficiency of this compound acetylation by NAT2 would therefore be a critical determinant of its residence time and potential toxicity in the body.

Role of Cytochrome P450 Enzymes in Hydrazine Metabolism

Hydrolytic Cleavage in Biological Systems

In addition to enzymatic metabolism, this compound can undergo chemical breakdown through hydrolysis, particularly in acidic environments.

The formamide (B127407) linkage in N-acyl-N'-alkylhydrazine derivatives is susceptible to acid-catalyzed hydrolysis. nih.gov In an acidic environment, such as that found in the stomach, this compound is expected to hydrolyze. This reaction involves the cleavage of the N-formyl bond. Based on the hydrolysis of structurally similar compounds like N-methyl-N-formylhydrazine, the predicted products of acid-catalyzed hydrolysis of this compound would be n-propylhydrazine and formic acid.

The process of acid-catalyzed hydrolysis for formamide linkages has been shown to follow first-order kinetics, with the rate being significantly influenced by the pH and temperature of the environment. nih.govcopernicus.org The formation of n-propylhydrazine is significant, as alkylhydrazines are known to be reactive compounds themselves.

Enzyme-Substrate Interactions

Beyond being a substrate for metabolic enzymes, this compound and its analogs can also act as inhibitors of specific enzymes, thereby disrupting normal physiological processes.

Research on a closely related compound, N-methyl-N-formylhydrazine, has demonstrated that it acts as a non-competitive inhibitor of human intestinal diamine oxidase (DAO). nih.gov Diamine oxidase is the primary enzyme responsible for the degradation of extracellular histamine (B1213489). nih.gov Non-competitive inhibition means the inhibitor can bind to the enzyme at a site other than the active site, regardless of whether the substrate is bound, thereby reducing the enzyme's catalytic efficiency.

The inhibitory concentration (ID50) for N-methyl-N-formylhydrazine on human intestinal DAO was found to be 1.6 x 10⁻⁵ mol/l. nih.gov Given the structural similarity, it is plausible that this compound also exhibits inhibitory activity against DAO. Inhibition of DAO can lead to an excess of histamine in the body, a condition known as histamine intolerance, which can manifest in a variety of symptoms. nih.govwebmd.com The potential for this compound to inhibit DAO represents a significant aspect of its toxicological profile.

Theoretical and Computational Chemistry Approaches to N N Propyl N Formylhydrazine

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure of N-n-Propyl-N-formylhydrazine. By calculating the electron density, DFT methods can elucidate various electronic properties of the molecule.

Electron Distribution and Molecular Polarization Studies

The electron distribution within this compound is significantly influenced by the electronegative nitrogen and oxygen atoms of the formylhydrazine (B46547) group. This leads to a non-uniform distribution of charge and the creation of a molecular dipole moment. Computational studies can map the electrostatic potential surface, visually representing regions of positive and negative charge, which are indicative of the molecule's polarity and potential sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. For this compound, the HOMO is expected to be localized primarily on the hydrazine (B178648) nitrogen atoms, particularly the one not bonded to the electron-withdrawing formyl group, making it the primary site for electrophilic attack. Conversely, the LUMO is likely centered around the carbonyl carbon of the formyl group, marking it as the site for nucleophilic attack.

| Orbital | Description | Significance for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Indicates the molecule's electron-donating ability. A higher energy HOMO suggests greater reactivity towards electrophiles. |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the molecule's electron-accepting ability. A lower energy LUMO suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. |

Reaction Pathway Modeling and Transition State Analysis

Computational modeling allows for the detailed investigation of reaction mechanisms involving this compound. This includes the identification of transition states and the calculation of activation energies.

Energy Barrier Calculations for Chemical Transformations

By mapping the potential energy surface for a given reaction, computational methods can determine the energy barriers, or activation energies, for various chemical transformations. For instance, the hydrolysis of the formyl group or oxidation reactions at the nitrogen centers can be modeled. These calculations provide quantitative data on the feasibility and kinetics of potential reactions.

Molecular Dynamics and Conformational Studies

This compound possesses conformational flexibility due to the rotatable single bonds in its n-propyl group and around the N-N bond. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule over time. These simulations provide insights into the relative energies of different conformers and the energy barriers for interconversion between them. The results of such studies are crucial for understanding how the molecule's shape influences its interactions with other molecules.

Structure-Reactivity Relationship (SRR) Modeling

Structure-Reactivity Relationship (SRR) modeling aims to establish a correlation between the molecular structure of this compound and its chemical reactivity. By systematically modifying the structure in-silico, for example, by substituting the propyl group or altering the formyl group, and then calculating various electronic and structural parameters, it is possible to develop quantitative structure-reactivity relationships (QSRRs). These models can then be used to predict the reactivity of related compounds.

Advanced Analytical Methodologies for N N Propyl N Formylhydrazine Research

Chromatographic Techniques for Separation and Quantification in Complex Samples

Chromatography is fundamental for isolating and quantifying N-n-Propyl-N-formylhydrazine, particularly from intricate matrices such as reaction mixtures or biological samples.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a primary technique for the quantification of hydrazine (B178648) analogs like this compound. Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. researchgate.net This setup allows for the effective separation of the compound from other components in a sample.

The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with an acidic modifier like formic acid to improve peak shape and resolution. Detection is typically achieved by monitoring UV absorbance at wavelengths where the formylhydrazine (B46547) structure exhibits a chromophore, such as between 210 nm and 254 nm. For compounds lacking a strong chromophore, pre-column derivatization can be employed to attach a UV-absorbing tag, enhancing detection sensitivity. nih.gov

Table 1: Typical Parameters for HPLC-UV Analysis of this compound

| Parameter | Specification | Purpose |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile / 0.1% Formic Acid in Water (Gradient or Isocratic) | Elutes the compound from the column. |

| Flow Rate | 1.0 - 1.2 mL/min | Controls the speed of the separation. |

| Detection | UV Detector set at 210-254 nm | Quantifies the compound based on light absorbance. |

| Sample Preparation | Acidic extraction (e.g., 0.1 M HCl) | Improves recovery from biological matrices. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile and semi-volatile compounds and is well-suited for monitoring the progress of synthesis reactions and assessing the purity of this compound. nih.govresearchgate.net In GC, the sample is vaporized and separated based on boiling point and polarity in a capillary column. researchgate.net The separated components then enter the mass spectrometer, which provides definitive identification based on their mass-to-charge ratio and fragmentation pattern. researchgate.net

Due to the polarity and potential thermal instability of hydrazines, derivatization is often necessary before GC-MS analysis. A common approach is trimethylsilylation, which replaces active hydrogen atoms with trimethylsilyl (B98337) groups, increasing the compound's volatility and thermal stability. This allows for more reliable and reproducible analysis.

Table 2: Illustrative GC-MS Method Parameters for this compound Analysis

| Parameter | Specification | Purpose |

| Column | HP-5MS (or equivalent 5% Phenyl Polysiloxane) | Provides separation of volatile compounds. researchgate.net |

| Carrier Gas | Helium at a constant flow (e.g., 1.0 mL/min) | Transports the sample through the column. researchgate.net |

| Injection Mode | Splitless | Maximizes sensitivity for trace analysis. |

| Temperature Program | Initial 70°C, ramp to 280°C | Separates compounds based on boiling points. researchgate.net |

| MS Detector | Electron Ionization (EI) at 70 eV | Fragments molecules for structural identification. |

| Analysis Mode | Full Scan | Detects all ions within a mass range for identification. |

Spectroscopic Techniques for Structural Elucidation in Reaction Contexts

Spectroscopy is indispensable for confirming the molecular structure of this compound and gaining insights into its chemical behavior during reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the precise structure of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom in the molecule. dronacharya.info

In the ¹H NMR spectrum, the formyl proton (-CHO) is expected to appear as a singlet in the downfield region, typically around δ 8.1–8.3 ppm, similar to related structures like N-n-butyl-N-formylhydrazine. The protons of the n-propyl group will appear as distinct multiplets in the upfield region. In ¹³C NMR, the carbonyl carbon of the formyl group gives a characteristic signal near δ 160–165 ppm. NMR can also be used to monitor reaction kinetics by observing the appearance of product signals and disappearance of reactant signals over time.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | -CH O (Formyl) | ~8.2 | Singlet |

| -N-CH ₂-CH₂-CH₃ | ~3.4 | Triplet | |

| -CH₂-CH ₂-CH₃ | ~1.6 | Sextet | |

| -CH₂-CH₂-CH ₃ | ~0.9 | Triplet | |

| ¹³C | -C =O (Carbonyl) | ~163 | - |

| -N-C H₂-CH₂-CH₃ | ~50 | - | |

| -CH₂-C H₂-CH₃ | ~20 | - | |

| -CH₂-CH₂-C H₃ | ~11 | - |

Note: Predicted values are based on data for analogous compounds and general NMR principles. chemicalbook.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.com For this compound, FT-IR is excellent for confirming the presence of the key formylhydrazine backbone.

The spectrum will show a strong absorption band for the carbonyl (C=O) stretch, typically around 1650 cm⁻¹. Another key feature is the N-H stretching vibration, which appears in the region of ~3300 cm⁻¹. The N-N stretch of the hydrazine group is also expected, though it is often a weak band, appearing around 960-1080 cm⁻¹. researchgate.net

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

| N-H | Stretch | ~3300 |

| C-H | Stretch (Alkyl) | 2850-3000 |

| C=O | Stretch (Amide/Formyl) | ~1650 |

| N-N | Stretch | ~960-1080 researchgate.net |

Mass Spectrometry for Metabolite Profiling and Isotopic Tracing

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a vital tool for studying how this compound is processed in biological systems. nih.gov It enables the identification of metabolites and the elucidation of metabolic pathways through isotopic labeling. nih.gov

Metabolite profiling involves analyzing biological samples (e.g., plasma, urine, tissue extracts) to detect and identify biotransformation products of the parent compound. thermofisher.com High-resolution mass spectrometers can determine the elemental composition of metabolites from their accurate mass, while tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis. nih.gov

Isotopic tracing is a powerful technique to map the metabolic fate of a compound. mdpi.com By synthesizing this compound with stable isotopes (e.g., ¹³C in the propyl or formyl group, or ¹⁵N in the hydrazine moiety), researchers can track the atoms through metabolic reactions. mdpi.com The mass shift in the resulting metabolites, as detected by MS, provides definitive evidence of the metabolic pathway and helps identify where bond cleavage or molecular rearrangement occurs.

Table 5: Applications of Mass Spectrometry in this compound Research

| Technique | Application | Expected Outcome |

| LC-MS/MS | Metabolite Profiling | Identification of metabolic products (e.g., hydroxylated, oxidized, or conjugated species) in biological samples. thermofisher.com |

| High-Resolution MS | Formula Determination | Accurate mass measurements to determine the elemental composition of unknown metabolites. |

| ¹³C Isotopic Tracing | Carbon Fate Mapping | Tracing the carbon atoms from the propyl or formyl group to understand pathways like oxidation or conjugation. |

| ¹⁵N Isotopic Tracing | Nitrogen Fate Mapping | Following the nitrogen atoms to investigate N-N bond cleavage and the formation of nitrogen-containing metabolites. mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Tracking Degradation Products

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for identifying and quantifying the degradation products of this compound. americanpharmaceuticalreview.com This technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry, making it ideal for analyzing complex mixtures that may result from degradation studies. americanpharmaceuticalreview.comlcms.cz

Forced degradation, or stress testing, is employed to understand the chemical stability of a compound by subjecting it to harsh conditions such as heat, light, acid, base, and oxidation. americanpharmaceuticalreview.comlcms.cz In the case of this compound, acidic conditions could lead to hydrolysis, breaking the molecule down into N-n-propylhydrazine and formic acid. Oxidative stress might yield other byproducts. americanpharmaceuticalreview.com

The analytical process involves:

Separation: The degradation sample is injected into an HPLC system, often with a C18 column, where the parent compound and its various degradation products are separated based on their physicochemical properties. ijper.org

Ionization: The separated components are introduced into the mass spectrometer, commonly using electrospray ionization (ESI), which is effective for polar molecules. americanpharmaceuticalreview.com

Detection and Identification: The mass spectrometer measures the mass-to-charge ratio (m/z) of the ions. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the degradation products. americanpharmaceuticalreview.com Tandem MS (MS/MS) experiments are then performed to fragment the ions, yielding structural information that helps in the definitive identification of the degradants. americanpharmaceuticalreview.com

This systematic approach allows for the creation of a comprehensive degradation profile, which is essential for understanding the compound's stability and transformation pathways. americanpharmaceuticalreview.com

Table 1: Potential Degradation Products of this compound Tracked by LC-MS

| Potential Degradant | Chemical Formula | Likely Degradation Pathway | Analytical Note |

| N-n-propylhydrazine | C₃H₁₀N₂ | Acid-catalyzed hydrolysis | Can be separated and identified by comparing its mass spectrum and retention time to a reference standard. |

| Formic Acid | CH₂O₂ | Acid-catalyzed hydrolysis | Often requires specific chromatographic conditions for good retention and detection due to its high polarity. |

| Oxidized Derivatives | Variable | Oxidation | Identification relies on HRMS to determine elemental composition and MS/MS to elucidate structural changes. americanpharmaceuticalreview.com |

Isotopic Labeling Coupled with Mass Spectrometry for Kinetic Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and elucidate reaction mechanisms and kinetics. d-nb.inforug.nl When coupled with mass spectrometry, it provides precise insights into bond-cleavage events and reaction rates. For this compound, stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) can be incorporated into the molecule. d-nb.info

Key applications include:

Kinetic Isotope Effects (KIE): By substituting an atom at a reactive site with its heavier isotope (e.g., ¹⁴N with ¹⁵N), researchers can measure changes in the reaction rate. rug.nl A significant KIE can confirm that a specific bond is broken during the rate-determining step of a reaction. For instance, substituting the nitrogen atoms in the hydrazine backbone with ¹⁵N could be used to track N-N bond cleavage rates via mass spectrometry.

Pathway Elucidation: Using a ¹³C-labeled formyl group allows researchers to monitor formyl transfer pathways in nucleophilic acyl substitution reactions. By tracking the ¹³C label, one can distinguish the original formyl group from other carbon sources in a biological or environmental system.

In a typical dynamic stable isotope labeling experiment, the labeled this compound is introduced into the system, and samples are collected over time. nih.gov Mass spectrometry is then used to quantify the ratio of labeled to unlabeled compound and its downstream products, allowing for the calculation of turnover kinetics. nih.gov

Table 2: Isotopic Labeling Strategies for this compound Research

| Labeling Strategy | Isotope | Purpose | Analytical Method |

| Formyl Group Labeling | ¹³C | To trace the formyl group during metabolic or chemical transformation. | LC-MS, GC-MS |

| Hydrazine Backbone Labeling | ¹⁵N | To study N-N bond cleavage and determine kinetic isotope effects. | Mass Spectrometry |

| Propyl Group Labeling | ²H (Deuterium) | To investigate kinetic isotope effects in reactions involving the propyl group and to study metabolic pathways by inhibiting certain enzymatic reactions. rug.nl | Mass Spectrometry, NMR |

Development of Detection and Quantification Methods in Environmental and Biological Matrices

The development of sensitive and selective methods for detecting hydrazine compounds in complex samples is critical due to their widespread use and potential toxicity. Chemodosimeters and fluorescent probes represent two advanced approaches for this purpose.

Chemodosimetric Sensors for Hydrazine Detection

Chemodosimetric sensors are a class of chemical sensors that undergo an irreversible chemical reaction with a specific analyte, resulting in a detectable change in their physical properties, such as color or fluorescence. rsc.orgrsc.org This reaction-based mechanism provides high selectivity for the target analyte, such as hydrazine, even in the presence of other interfering species. rsc.orgrsc.org

The design of a chemodosimeter for hydrazine often exploits its strong nucleophilicity. sci-hub.red The sensor molecule is engineered to react specifically with hydrazine, leading to a distinct colorimetric (visible to the naked eye) or spectroscopic change. rsc.orgrsc.org The mechanism of sensing can be confirmed through techniques like NMR titration. rsc.orgrsc.org

Recent research has produced chemosensors for hydrazine with very low limits of detection (LOD). For example, one sensor was reported to have an LOD of 1.7 ppb, demonstrating its ability to detect even trace amounts. rsc.orgrsc.org For practical field applications, these sensors can be immobilized onto a solid support, such as a polymer film, allowing for on-site detection of hydrazine in water, soil, or even vapor phases. rsc.orgrsc.orgscilit.com

Table 3: Performance of Selected Chemodosimetric Sensors for Hydrazine

| Sensor Type | Detection Principle | Signal Change | Limit of Detection (LOD) | Matrix |

| Pyridomethene–BF₂ complex | Irreversible reaction with hydrazine | Ratiometric fluorescence | Not specified, but high sensitivity noted | Aqueous DMSO solution, Solid-state (vapor) bohrium.com |

| HBT-based probe | Recovery of Excited-State Intramolecular Proton Transfer (ESIPT) | Ratiometric fluorescence | Not specified | Live cells bohrium.com |

| Irreversible reaction-based sensor | Reaction with analyte | Colorimetric and Fluorometric | 1.7 ppb | Water and soil samples, Solid-state film rsc.orgrsc.org |

Fluorescence Probes for Selective Detection

Fluorescence-based detection is a highly sensitive analytical technique, and probes designed for hydrazine take advantage of this sensitivity. sci-hub.redbohrium.com These probes are typically "turn-on" sensors, meaning they are weakly fluorescent on their own but exhibit a significant increase in fluorescence intensity upon reacting with hydrazine. sci-hub.redrsc.org This property minimizes background signal and enhances detection sensitivity.

The selectivity of these probes for hydrazine over other potentially interfering amines and biological species is a key design feature. mdpi.comnih.gov The reaction mechanism often involves hydrazine's nucleophilicity triggering a specific chemical transformation in the probe molecule, such as the cleavage of a specific functional group or a cyclization reaction, which in turn activates the fluorophore. sci-hub.redmdpi.com

Researchers have developed numerous fluorescent probes for hydrazine with impressive performance characteristics. For instance, a probe based on a thiazepine backbone demonstrated high sensitivity with an LOD of 50 nM and a rapid response time of under 20 minutes. mdpi.comnih.gov Another probe exhibited an even lower LOD of 36.4 nM. bohrium.com These probes have been successfully applied to detect hydrazine in various samples, including water and living cells, highlighting their practical utility in environmental monitoring and biological imaging. bohrium.commdpi.com

Table 4: Characteristics of Selected Fluorescent Probes for Hydrazine Detection

| Probe Name/Type | Reaction Mechanism | Limit of Detection (LOD) | Response Time | Key Features |

| TZPzine-1 | Hydrazine-trapping approach with a thiazepine backbone | 50 nM | < 20 minutes | High selectivity, stable over a wide pH and temperature range. mdpi.comnih.gov |

| Seminaphthorhodafluor derivative | Reaction with thiophene-2-carboxylic acid ester site | 36.4 nM | Not specified | Colorimetric and fluorescent response; successfully used in living cells and zebrafish. bohrium.com |

| Probe 1 (with dicyanovinyl) | Reaction with dicyanovinyl group | 2.6 μM | 2 hours | Excellent selectivity toward hydrazine vapor over other amines. sci-hub.red |

| β-ketoester moiety probe | Reaction with β-ketoester structure | Not specified | Not specified | "Turn-on" fluorescence, minimal cytotoxicity for intracellular detection. rsc.org |

Applications of N N Propyl N Formylhydrazine in Organic Synthesis and Material Science

As a Reagent in the Synthesis of Heterocyclic Compounds

N-substituted hydrazines are fundamental building blocks in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. organic-chemistry.orgrsc.org The presence of both a nucleophilic nitrogen and a formyl group in N-n-Propyl-N-formylhydrazine suggests its utility as a precursor in cyclization reactions to form various heterocyclic rings.

The 1,2,4-triazole (B32235) ring is a key structural motif in many pharmaceuticals and agrochemicals. scispace.comnih.gov Several synthetic routes to 1,2,4-triazoles involve the use of formylhydrazine (B46547) or its derivatives. scispace.comnih.govorgsyn.org For instance, the Einhorn-Brunner reaction involves the condensation of hydrazines with diacylamines to form 1,2,4-triazoles. scispace.comresearchgate.net Similarly, heating formylhydrazine with formamide (B127407) is a known method for preparing the parent 1,2,4-triazole. orgsyn.orgorientjchem.org

Given these established methods, this compound could theoretically be employed in similar reactions. For example, its reaction with amines or other nitrogen-containing nucleophiles could lead to the formation of N-substituted 1,2,4-triazole derivatives. The propyl group would remain on one of the nitrogen atoms of the triazole ring, influencing the properties of the final compound. A general representation of such a reaction is the cyclization of N,N-diformylhydrazine with primary amines at high temperatures to yield 4-arylsubstituted-1,2,4-4H-triazoles. nih.gov

A hypothetical reaction involving this compound for the synthesis of a 1,2,4-triazole derivative is presented below:

Hypothetical Reaction Scheme for 1,2,4-Triazole Synthesis

| Reactant 1 | Reactant 2 | Product |

| This compound | Amidine | N-propyl-1,2,4-triazole derivative |

Pyrazoles are another important class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they are prevalent in many biologically active molecules. mdpi.comorientjchem.orgpharmajournal.net The most common method for synthesizing the pyrazole (B372694) ring is the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. pharmajournal.netnih.gov

In this context, this compound could serve as the hydrazine source. While the formyl group is not typically part of the final pyrazole ring in this classic synthesis, the hydrazine moiety would react with the two carbonyl groups of the 1,3-dicarbonyl compound to form the pyrazole core. The n-propyl group would be attached to one of the nitrogen atoms of the resulting pyrazole. The reaction of various arylhydrazines with 1,3-diketones to produce N-aryl-3,5-substituted pyrazoles is a well-established synthetic strategy. orientjchem.orgnih.gov

Below is an illustrative data table for a potential pyrazole synthesis using an N-substituted hydrazine:

Illustrative Pyrazole Synthesis from 1,3-Diketones and Hydrazines

| 1,3-Diketone | Hydrazine Derivative | Resulting Pyrazole |

| Acetylacetone | Phenylhydrazine | 1-phenyl-3,5-dimethylpyrazole |

| 1,3-Diphenyl-1,3-propanedione | Methylhydrazine | 1-methyl-3,5-diphenylpyrazole |

| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Hydrazine hydrate (B1144303) | 5-phenyl-3-(trifluoromethyl)-1H-pyrazole |

Precursor for 1,2,4-Triazole Derivatives

As an Intermediate in Complex Molecule Construction

Beyond the synthesis of simple heterocycles, hydrazine derivatives are valuable intermediates in the construction of more complex molecular architectures. cdnsciencepub.comgoogle.com They can be used to introduce a nitrogen-nitrogen bond into a molecule, which can then be further elaborated. For example, hydrazides can be converted to hydrazones, which are versatile intermediates for the synthesis of various heterocyclic systems. mdpi.com

This compound, with its reactive NH group and formyl moiety, can be envisioned as a participant in multi-step synthetic sequences. The formyl group could act as a protecting group for one of the nitrogen atoms while the other undergoes reaction, or it could be involved in a cyclization step. The synthesis of complex fused heterocyclic systems often involves intermediates derived from hydrazines. researchgate.net The term "reactive intermediate" refers to a short-lived, high-energy, and highly reactive molecule that is quickly converted to a more stable molecule in a chemical reaction. lumenlearning.comkpi.ua

Potential as a Building Block in Novel Material Development

Hydrazine and its derivatives have found applications in material science, including the synthesis of polymers and as foaming agents for polymer foams. ontosight.aiwikipedia.org The ability of hydrazines to react with difunctional compounds, such as diacids or dialdehydes, allows for the formation of long-chain polymers. For instance, the hydrazide derivative of poly(methyl acrylate) has been synthesized and used for the removal of metal ions from solutions. aimspress.com

The structure of this compound, with its two reactive nitrogen atoms, suggests its potential as a monomer or a building block in polymerization reactions. The formyl group could be hydrolyzed to release a free amino group, creating a difunctional monomer that could then be polymerized. Additionally, some polar polymers can act as gellants for hydrazine and its derivatives. mdpi.com The development of polymers from hydrazine derivatives is an area of active research, with potential applications ranging from fuel cells to specialized materials. cdnsciencepub.commdpi.com

Future Research Directions and Emerging Trends

Exploration of Undiscovered Synthetic Pathways

While N-n-Propyl-N-formylhydrazine has been synthesized for research purposes, particularly for carcinogenicity studies, a comprehensive exploration of its synthetic routes remains an area ripe for investigation. ontosight.ai The conventional synthesis likely involves the reaction of propylhydrazine (B1293729) with a suitable formylating agent, such as formic acid or its derivatives. ontosight.ai Future research could focus on developing novel and more efficient synthetic strategies with improved yields and purity.

Potential avenues for exploration include:

Alternative Formylating Agents: Investigating a wider range of formylating agents beyond simple formic acid derivatives could lead to milder reaction conditions and higher selectivity. This might include activated esters of formic acid or other in situ methods for formyl group introduction.

Catalytic Approaches: The development of catalytic methods for the N-formylation of propylhydrazine could offer a more sustainable and atom-economical alternative to stoichiometric reagents. This could involve screening various catalysts, including metal-based and organocatalysts.

Flow Chemistry: The application of continuous flow technology to the synthesis of this compound could provide better control over reaction parameters, leading to improved safety and scalability.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Potential Synthetic Pathways for this compound

| Synthetic Approach | Key Reagents/Conditions | Potential Advantages | Research Focus |

|---|---|---|---|

| Conventional Batch Synthesis | Propylhydrazine, Formic Acid/Derivatives | Established methodology | Optimization of yield and purity |

| Catalytic Formylation | Propylhydrazine, Formic Acid, Catalyst (Metal or Organocatalyst) | Increased efficiency, sustainability | Catalyst screening and development |

| One-Pot Synthesis | Hydrazine (B178648), Propyl Halide, Formylating Agent | Reduced reaction time and waste | Process design and optimization |

| Flow Chemistry | Continuous feeding of reagents | Enhanced safety, scalability, and control | Reactor design and parameter optimization |

Advanced Mechanistic Insights into Complex Reactions

The toxicological properties of this compound are of significant interest, and a deeper understanding of its reaction mechanisms is crucial for elucidating its mode of action. Research on related hydrazine derivatives, such as N-methyl-N-formylhydrazine (MFH), has shown that metabolic activation can lead to the formation of highly reactive intermediates, including diazenium (B1233697) ions and radicals, which are capable of interacting with biological macromolecules like DNA.

Future mechanistic studies on this compound should aim to:

Identify Reactive Intermediates: Employ advanced spectroscopic techniques, such as electron paramagnetic resonance (EPR) spectroscopy with spin trapping, to detect and characterize any radical intermediates formed during the metabolic activation of PFH.

Elucidate Decomposition Pathways: Investigate the decomposition pathways of PFH under various conditions (e.g., pH, presence of enzymes) to understand how it transforms in biological systems.

Characterize DNA Adducts: Identify the specific DNA adducts formed upon reaction of PFH's reactive metabolites with DNA. This would provide critical insights into its mutagenic potential.

Kinetic Studies: Conduct detailed kinetic studies of the reactions of PFH and its metabolites to quantify their reactivity and stability.

Development of Enhanced Analytical Techniques for Trace Analysis

The detection and quantification of trace levels of this compound in various matrices, including environmental and biological samples, are essential for exposure assessment and regulatory monitoring. Current methods for hydrazine derivatives often involve derivatization to enhance their detectability. chromatographyonline.comresearchgate.net

Emerging trends in analytical chemistry offer opportunities to develop more sensitive and specific methods for PFH analysis:

Advanced Chromatographic Methods: The coupling of high-performance liquid chromatography (HPLC) and gas chromatography (GC) with tandem mass spectrometry (MS/MS) can provide high selectivity and sensitivity for the analysis of PFH, even in complex matrices. mdpi.com

Novel Derivatization Reagents: The design and synthesis of new derivatizing agents that react specifically with PFH to produce highly fluorescent or electrochemically active derivatives could significantly lower detection limits.

Surface-Enhanced Raman Scattering (SERS): The use of SERS, potentially combined with an orthogonal chemical reporter strategy, offers the potential for ultrasensitive and specific detection of hydrazine derivatives at extremely low concentrations. nih.gov

Biosensors: The development of biosensors based on enzymes or antibodies that specifically recognize PFH could lead to rapid and portable analytical devices for on-site monitoring.

Table 2: Comparison of Analytical Techniques for Trace Hydrazine Analysis

| Technique | Principle | Potential Advantages for PFH Analysis |

|---|---|---|

| GC-MS/MS | Separation by gas chromatography, detection by tandem mass spectrometry | High selectivity and sensitivity, structural information |

| LC-MS/MS | Separation by liquid chromatography, detection by tandem mass spectrometry | Suitable for polar and thermally labile compounds |

| SERS | Enhancement of Raman scattering by molecules adsorbed on nanostructured surfaces | Ultra-high sensitivity, fingerprint-like molecular identification |

| Biosensors | Specific recognition by a biological element coupled to a transducer | Portability, rapid analysis, high specificity |

Interdisciplinary Research with Computational Chemistry for Predictive Modeling

Computational chemistry has become an indispensable tool in modern chemical research, offering the ability to predict molecular properties and reaction mechanisms. researchgate.net In the context of this compound, interdisciplinary research combining experimental work with computational modeling can provide valuable predictive insights.

Future research in this area should focus on:

Quantitative Structure-Activity Relationship (QSAR) Models: Developing robust QSAR models to predict the toxicity and other biological activities of a series of N-alkyl-N-formylhydrazines, including PFH. researchgate.net These models can help in prioritizing compounds for further experimental testing and in understanding the structural features that govern their activity.

Density Functional Theory (DFT) Calculations: Using DFT to investigate the electronic structure, reactivity, and spectroscopic properties of PFH and its potential metabolites. This can aid in understanding its reaction mechanisms and in interpreting experimental data.

Molecular Docking and Dynamics Simulations: Performing molecular docking and dynamics simulations to study the interactions of PFH and its metabolites with biological targets, such as enzymes and DNA. This can help to elucidate its mechanism of toxicity at the molecular level.

Predictive Toxicology: Integrating computational predictions with in vitro and in vivo toxicological data to build more accurate predictive models for the carcinogenicity and other adverse effects of hydrazine derivatives.

The synergy between experimental and computational approaches will be crucial in advancing our understanding of this compound and in guiding future research in a more targeted and efficient manner.

Q & A

Q. What are the established synthetic routes for N-n-Propyl-N-formylhydrazine (PFH), and how is its structural purity verified?

PFH is synthesized via a two-step process:

- Step 1 : Preparation of n-propylhydrazine by reducing hydrazine hydrate with n-propyl bromide in the presence of sodium hydroxide. The product is purified via fractional distillation (b.p. 119–121°C) and confirmed by gas-liquid chromatography (GLC) and -NMR .

- Step 2 : Reaction of n-propylhydrazine with methyl formate in ethanol at low temperature (-15°C), followed by vacuum distillation (b.p. 105–107°C). Structural validation includes - and -NMR, elemental analysis, and hydrazone formation with p-nitrobenzaldehyde to confirm the 1,1-disubstituted hydrazine structure .

Q. What analytical methods are recommended for quantifying PFH and its derivatives in biological matrices?

- Chromatography : GLC and HPLC are standard for purity assessment and quantification.

- Spectroscopy : - and -NMR are critical for structural confirmation.

- Hydrazone derivatization : Reaction with carbonyl compounds (e.g., aldehydes) to form hydrazones provides additional confirmation via melting point analysis and crystallography .

Advanced Research Questions

Q. How does PFH induce organ-specific tumorigenesis in murine models, and what are the dose-response relationships?

PFH administered in drinking water (0.04% w/v) to Swiss mice caused tumors in the lungs (91% incidence), preputial glands (22%), liver (8%), and gallbladder (6%) after lifelong exposure. Higher doses (0.08% w/v) reduced tumor incidence due to acute toxicity, highlighting non-linear dose-response dynamics. Histopathological analysis identified adenomas, adenocarcinomas, and fibrosarcomas, suggesting tissue-specific metabolic activation .

Q. What structural features of N-alkyl-N-formylhydrazines correlate with carcinogenic potency?

Comparative studies show that:

- Alkyl chain length : Shorter chains (e.g., methyl, ethyl) exhibit higher hepatotoxicity, while longer chains (e.g., n-propyl, n-butyl) target lungs and glands.

- Formyl group : Essential for metabolic conversion to reactive intermediates (e.g., diazonium ions).

- Species specificity : Mice are more susceptible to pulmonary tumors, whereas rats develop hepatic lesions .

Q. What methodological challenges arise in studying PFH’s carcinogenicity, and how can they be mitigated?

- Toxicity thresholds : High doses cause premature mortality, necessitating sub-chronic dosing to balance tumor latency and survival rates.

- Metabolic profiling : Use of -labeled PFH and LC-MS/MS to track metabolites in target organs.

- Confounding factors : Control for spontaneous tumors (e.g., 25% lung adenomas in untreated mice) via large cohort sizes and statistical adjustments .

Methodological Recommendations

- Chronic exposure models : Use staggered dosing protocols to minimize acute toxicity.

- Analytical validation : Combine NMR, mass spectrometry, and histopathology for comprehensive characterization.

- Structure-activity studies : Compare PFH with analogs (e.g., N-methyl-N-formylhydrazine) to isolate critical molecular determinants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.